molecular formula C21H17N3O2S B2503816 2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097912-65-5

2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2503816
CAS No.: 2097912-65-5
M. Wt: 375.45
InChI Key: JPZFHXAEVKHZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
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Scientific Research Applications

Quinoxaline Derivatives in Cancer Drug Discovery

Quinoxaline compounds, due to their synthetic versatility, have been extensively studied for their anticancer activities. Their mechanisms of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. These activities highlight the potential of quinoxaline derivatives in the development and refinement of cancer therapies (Solomon & Lee, 2011).

Synthetic Applications and Ligand Design

Quinoxaline and its analogs serve as key scaffolds in the design of ligands for asymmetric catalysis. For instance, rigid P-chiral phosphine ligands with quinoxaline backbones have shown significant potential in the asymmetric hydrogenation of functionalized alkenes, demonstrating their utility in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Halogenation Techniques for Quinoxaline Derivatives

The development of methods for the selective halogenation of quinoxaline derivatives has enhanced the diversification of these compounds, which is crucial for their application in pharmaceutical research and organic synthesis. These methodologies enable the introduction of various functional groups, expanding the utility of quinoxaline derivatives in drug development and synthesis (Le et al., 2021).

Green Synthesis Approaches

Efforts to develop environmentally friendly synthetic methods for quinoxaline derivatives include iodine-catalyzed reactions that utilize oxidative conditions, reducing the environmental impact of the synthesis process. These approaches contribute to the sustainable production of quinoxaline-based compounds with potential applications in various domains (Wang et al., 2015).

Structural and Electronic Characterization

The synthesis and characterization of quinoxaline derivatives, such as those incorporating bromophenyl groups, have been explored to understand their structural and electronic properties. Such studies are fundamental in the design of new materials with potential applications in electronics and photonics (Faizi et al., 2018).

Future Directions

The compound “2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” could potentially be explored further for its biological activities. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . Therefore, this compound could be a promising scaffold for the design of new compounds with different biological profiles .

Properties

IUPAC Name

1-benzothiophen-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-21(19-11-14-5-1-4-8-18(14)27-19)24-10-9-15(13-24)26-20-12-22-16-6-2-3-7-17(16)23-20/h1-8,11-12,15H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZFHXAEVKHZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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